

Spectroscopic Analysis of Phenoxyethyl Caprylate: A Technical Guide

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Compound of Interest

Compound Name: *Phenoxyethyl caprylate*

CAS No.: 23511-73-1

Cat. No.: B12750058

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyethyl caprylate is a versatile emollient and solvent used in various cosmetic and pharmaceutical formulations.[1] A thorough understanding of its chemical structure and purity is paramount for quality control and formulation development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze **Phenoxyethyl caprylate**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document outlines the expected spectral features, provides detailed, generalized experimental protocols, and presents hypothetical data in a structured format to aid in the characterization of this compound.

Chemical Structure and Properties

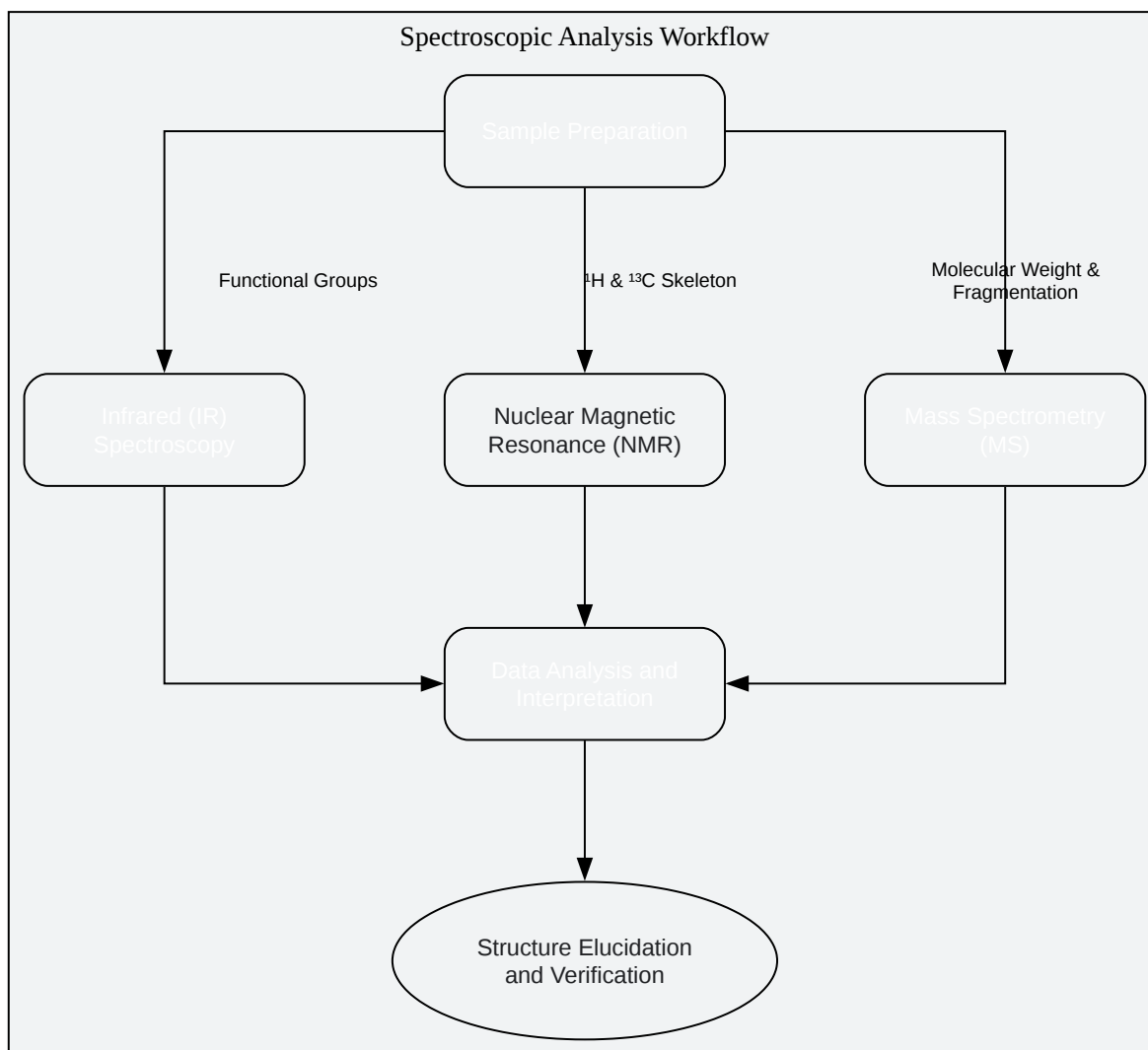
- IUPAC Name: 2-Phenoxyethyl octanoate
- Synonyms: **Phenoxyethyl caprylate**

- CAS Number: 23511-73-1[2]
- Molecular Formula: C₁₆H₂₄O₃[1][3]
- Molecular Weight: 264.36 g/mol [3]

Structure:

Spectroscopic Analysis Workflow

The structural elucidation of **Phenoxyethyl caprylate** can be systematically achieved through a combination of spectroscopic techniques. The following diagram illustrates a typical workflow.



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Caption: A typical workflow for the spectroscopic analysis and structural elucidation of an organic compound like **Phenoxyethyl caprylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

^1H NMR Spectroscopy (Proton NMR)

Expected Chemical Shifts: The following table summarizes the predicted ^1H NMR chemical shifts for **Phenoxyethyl caprylate**.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-a (CH_3)	0.8 - 0.9	Triplet (t)	3H
H-b ($(\text{CH}_2)_5$)	1.2 - 1.4	Multiplet (m)	10H
H-c ($\text{CH}_2\text{-C=O}$)	2.3 - 2.4	Triplet (t)	2H
H-d (C=O-O-CH_2)	4.3 - 4.4	Triplet (t)	2H
H-e ($\text{CH}_2\text{-O-Ph}$)	4.1 - 4.2	Triplet (t)	2H
H-f (Ar-H, para)	6.9 - 7.0	Triplet (t)	1H
H-g (Ar-H, ortho)	6.8 - 6.9	Doublet (d)	2H
H-h (Ar-H, meta)	7.2 - 7.3	Triplet (t)	2H

^{13}C NMR Spectroscopy (Carbon NMR)

Expected Chemical Shifts: The following table summarizes the predicted ^{13}C NMR chemical shifts for **Phenoxyethyl caprylate**.

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (CH ₃)	~14
C-2 to C-6 ((CH ₂) ₅)	~22-32
C-7 (CH ₂ -C=O)	~34
C-8 (C=O)	~173
C-9 (C=O-O-CH ₂)	~63
C-10 (CH ₂ -O-Ph)	~67
C-11 (Ar-C, ipso)	~158
C-12 (Ar-C, ortho)	~114
C-13 (Ar-C, meta)	~129
C-14 (Ar-C, para)	~121

Experimental Protocol (Generalized)

- Sample Preparation: Dissolve approximately 10-20 mg of **Phenoxyethyl caprylate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.

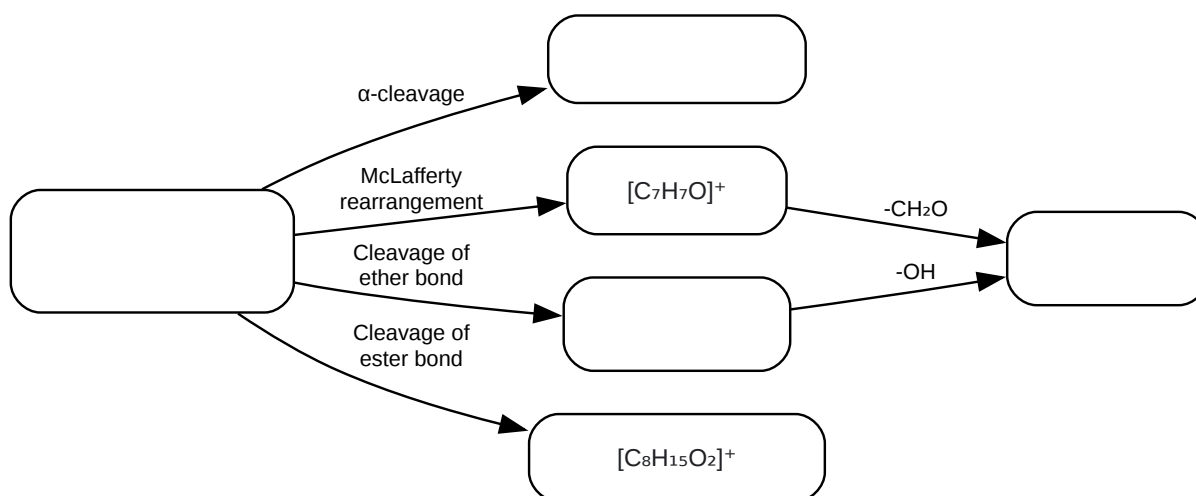
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- A longer acquisition time and a larger number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern

The fragmentation of **Phenoxyethyl caprylate** in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways.



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Caption: Plausible mass fragmentation pathways for **Phenoxyethyl caprylate** under electron ionization.

Tabulated Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment Ion	Fragment Structure
264	5	[M] ⁺	[C ₁₆ H ₂₄ O ₃] ⁺
143	40	[C ₈ H ₁₅ O ₂] ⁺	[CH ₃ (CH ₂) ₆ CO] ⁺
121	100	[C ₇ H ₅ O ₂] ⁺	[Ph-O-CH ₂ =CH ₂] ⁺
107	80	[C ₇ H ₇ O] ⁺	[Ph-O-CH ₃] ⁺
94	60	[C ₆ H ₆ O] ⁺	[Ph-OH] ⁺
77	50	[C ₆ H ₅] ⁺	[Ph] ⁺

Experimental Protocol (Generalized)

- **Sample Introduction:** Introduce a dilute solution of **Phenoxyethyl caprylate** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.
- **Mass Analysis:** Scan a mass range appropriate for the compound (e.g., m/z 50-300).
- **Data Acquisition:** Acquire the mass spectrum, ensuring good signal intensity for the major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

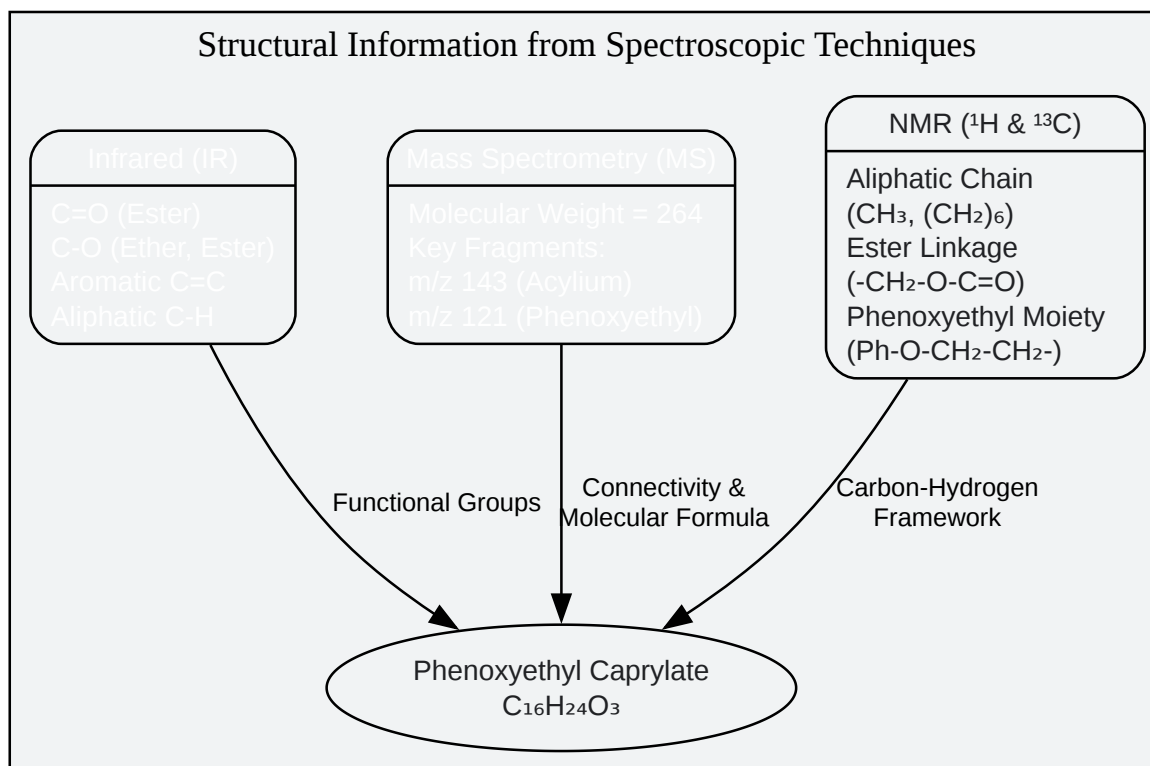
Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
3100-3000	C-H stretch	Aromatic	Medium
2950-2850	C-H stretch	Aliphatic (CH ₂ , CH ₃)	Strong
1735-1750	C=O stretch	Ester	Strong
1600, 1490	C=C stretch	Aromatic Ring	Medium
1250-1100	C-O stretch	Ester and Ether	Strong
750, 690	C-H bend	Aromatic (out-of-plane)	Strong

Experimental Protocol (Generalized)

- Sample Preparation: Place a drop of neat liquid **Phenoxyethyl caprylate** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Relationship of Spectroscopic Data

The data from these three spectroscopic techniques are complementary and together provide a complete picture of the molecule's structure.



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Caption: Interrelation of data from IR, MS, and NMR for the structural confirmation of **Phenoxyethyl caprylate**.

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a robust analytical framework for the comprehensive characterization of **Phenoxyethyl caprylate**. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently identify and assess the purity of this important cosmetic and pharmaceutical ingredient. The presented data and protocols, while based on established spectroscopic principles, should be verified with experimentally obtained data for any given sample.

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References

- [1. phenoxyethyl caprylate, 23511-73-1 \[thegoodscentscopy.com\]](#)
- [2. The CONnECT Study \[oap.ospar.org\]](#)
- [3. 2-Phenoxyethyl caprylate \[webbook.nist.gov\]](#)
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